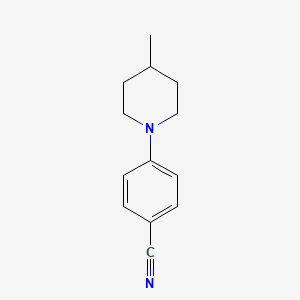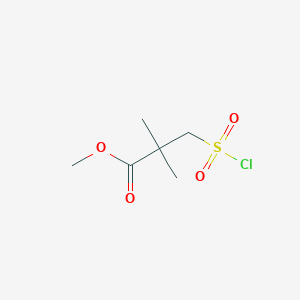
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Übersicht
Beschreibung
“Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 15441-07-3 . It has a molecular weight of 186.62 . The compound is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, chlorosulfonyl isocyanate, a related compound, has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .Physical And Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid . It has a molecular weight of 186.62 . The compound should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and tested for their antitumor activities, especially as potential CDK8 kinase inhibitors. These derivatives showed promising results in inhibiting human colorectal carcinoma cells (HCT-116) while not affecting normal cells (HEK-293), indicating a selective action against cancer cells. Molecular docking results further supported the potential of these compounds as CDK8-CYCC kinase inhibitors, suggesting a mechanism of action towards colon cancer therapy (Aboelmagd et al., 2021).
HDAC Inhibitors for Cancer Treatment
Compounds based on the structure of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant importance in cancer treatment due to their potential as histone deacetylase (HDAC) inhibitors. Some of these synthesized compounds exhibited promising antiproliferative activity against various cancer cell lines, with potential action through HDAC inhibition, identified through biological testing and docking experiments (El-Rayes et al., 2019).
Antiproliferative and Apoptotic Activities
A series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their antiproliferative and apoptotic activities. These compounds showed selective inhibition of colon cancer cells (HCT-116) without affecting normal cells (HEK-293). Some compounds demonstrated high inhibitory activity and were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway (Rayes et al., 2020).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 3-chlorosulfonyl-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHRVMRGPGBQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586423 | |
| Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914216-23-2 | |
| Record name | Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



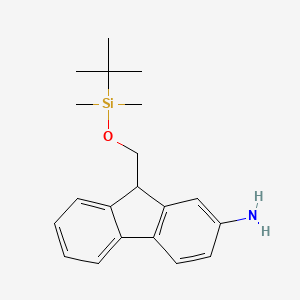

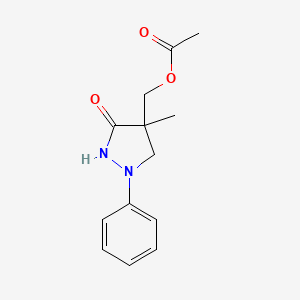
![4'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060772.png)
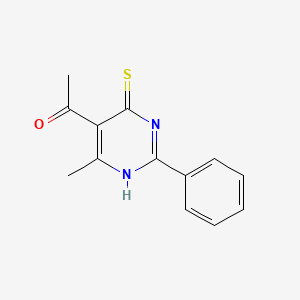
![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)
![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)
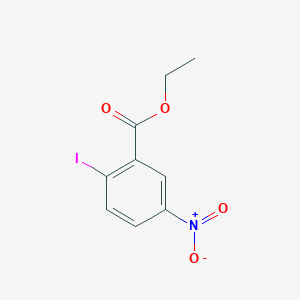
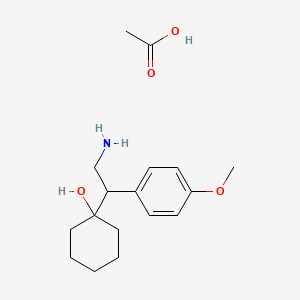

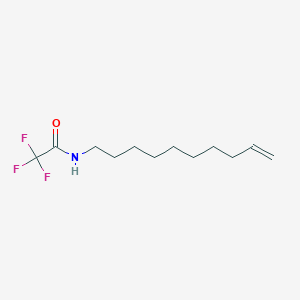
![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)
